Benazeprilat-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benazeprilat-d5 is a deuterated compound of Benazeprilat, which is an active metabolite of Benazepril. Benazepril is a prodrug that is converted into Benazeprilat in the body. Benazeprilat is known for its potent antihypertensive activity and is used in the treatment of high blood pressure and heart failure. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in metabolic studies .

作用机制

Target of Action

Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, this compound disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Benazepril, the prodrug of this compound, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of this compound are stable over a wide range of conditions .

生化分析

Biochemical Properties

Benazeprilat-d5 plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE) . ACE is a crucial enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound can effectively regulate blood pressure.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and decreasing blood pressure . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with ACE. It binds to ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This results in a decrease in blood pressure and has implications for the treatment of hypertension.

Metabolic Pathways

This compound is involved in the RAS pathway, where it interacts with ACE . Its inhibition of ACE can affect metabolic flux and metabolite levels, particularly those related to the RAS pathway.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benazeprilat-d5 involves the incorporation of deuterium atoms into the Benazeprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the incorporation of deuterium and the overall quality of the compound .

化学反应分析

Types of Reactions: Benazeprilat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Benazepril to Benazeprilat is a well-studied reaction that involves the cleavage of the ester bond in the presence of water or hydroxide ions .

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or acidic conditions can be used to hydrolyze Benazepril to Benazeprilat.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Benazeprilat.

Reduction: Reducing agents like sodium borohydride can be used to reduce Benazeprilat to its corresponding alcohol.

Major Products: The major product of the hydrolysis reaction is Benazeprilat. Oxidation and reduction reactions can yield various oxidized or reduced forms of Benazeprilat, depending on the specific reagents and conditions used .

科学研究应用

Benazeprilat-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism and distribution of Benazepril and its metabolites in the body.

Drug Interaction Studies: Helps in understanding how Benazepril interacts with other drugs and its impact on metabolic pathways.

Biological Research: Used in studies related to cardiovascular diseases, hypertension, and heart failure.

Industrial Applications: Employed in the development and testing of new antihypertensive drugs

相似化合物的比较

Enalaprilat: Another ACE inhibitor with similar antihypertensive properties.

Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.

Ramiprilat: The active metabolite of Ramipril, also an ACE inhibitor.

Comparison: Benazeprilat-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Compared to other ACE inhibitors, this compound offers similar therapeutic benefits but with the added advantage of being easily tracked in pharmacokinetic and pharmacodynamic studies .

生物活性

Benazeprilat-d5 is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor benazepril, primarily utilized in hypertension management. This compound is notable for its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics.

This compound functions by specifically inhibiting ACE, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation. The biological activity can be quantitatively described using pharmacokinetic-pharmacodynamic (PKPD) models that relate drug concentration to its effects on biological systems.

Key Findings from Research Studies

- ACE Inhibition : Studies have shown that benazeprilat effectively suppresses ACE activity for up to 24 hours post-administration. The relationship between dosage and ACE inhibition has been modeled using both logistic saturation and Michaelis-Menten kinetics, demonstrating that higher doses correlate with greater inhibition of ACE activity and lower levels of angiotensin II .

- Dose-Response Relationship : A recent study established a dose-response curve for benazepril, showing significant reductions in biomarkers such as angiotensin II (−38%) and plasma renin activity (PRA-S) (+58%) at higher doses compared to lower doses . This suggests that optimized dosing can enhance therapeutic outcomes in managing conditions like congestive heart failure (CHF).

- Pharmacokinetics : The pharmacokinetics of this compound have been characterized using quantitative-systems pharmacology (QSP) models, which simulate the drug's effects on RAAS biomarkers in canine models. These models help predict clinical outcomes based on varying dosages and administration regimens .

Data Tables

The following table summarizes the effects of different dosages of benazepril on key biomarkers associated with RAAS:

| Dosage (mg/kg) | Angiotensin II (% Change) | PRA-S (% Change) | ACE-S (% Change) | Ang I (% Change) |

|---|---|---|---|---|

| 0.125 | -10% | +20% | -30% | +25% |

| 0.25 | -25% | +40% | -45% | +50% |

| 0.5 | -38% | +58% | -59% | +78% |

Case Studies

Case Study 1: Canine CHF Management

A study involving nine healthy beagles assessed the pharmacological action of benazepril at varying doses. Results indicated that a dose of 0.5 mg/kg administered every 12 hours produced optimal reductions in angiotensin II levels and upregulated alternative pathway biomarkers, which are crucial for CHF management .

Case Study 2: Human Clinical Trials

In human subjects, benazepril has been linked to instances of angioedema and hepatic failure, emphasizing the need for careful monitoring during treatment . Clinical trials have demonstrated that patients receiving benazepril experienced significant improvements in blood pressure control without major adverse effects when monitored appropriately.

属性

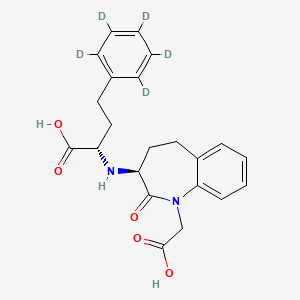

IUPAC Name |

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRIHWFJGRSBP-IARVFAGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。